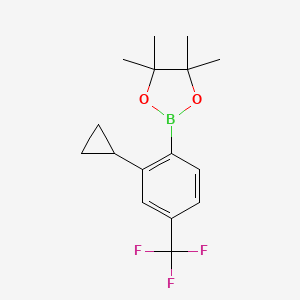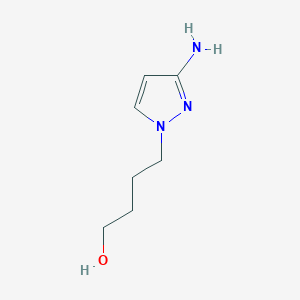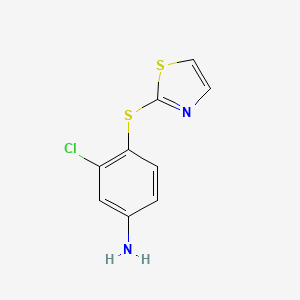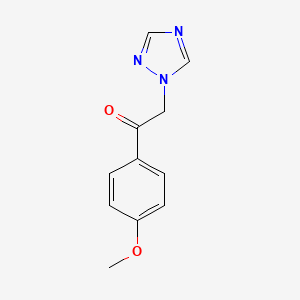
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a methoxyphenyl group and a triazole ring, which are connected by an ethanone linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 1,2,4-triazole.
Formation of Intermediate: The first step involves the condensation of 4-methoxybenzaldehyde with an appropriate reagent, such as ethyl acetoacetate, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with 1,2,4-triazole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The synthesis is carried out in large batch reactors, where the starting materials and reagents are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow reactors are used to achieve higher efficiency and scalability. The reactants are continuously fed into the reactor, and the product is continuously collected.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The methoxy group and triazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution Reagents: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidation may yield products such as carboxylic acids or ketones.
Reduction: Reduction may produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Biology: In biological research, the compound is used as a tool to study enzyme inhibition and receptor binding.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science:
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its replication and transcription processes.
相似化合物的比较
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanone: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may result in different biological activities.
1-(4-Methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone: The presence of a methyl group instead of a methoxy group can influence the compound’s reactivity and interactions.
1-(4-Nitrophenyl)-2-(1,2,4-triazol-1-yl)ethanone: The nitrophenyl group can introduce different electronic effects, affecting the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
89082-07-5 |
|---|---|
分子式 |
C11H11N3O2 |
分子量 |
217.22 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-9(3-5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3 |
InChI 键 |
VIEZOAOPEPPATJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


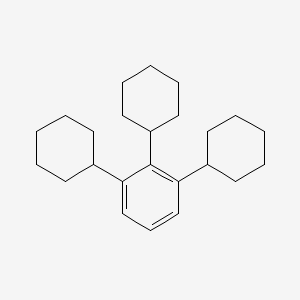
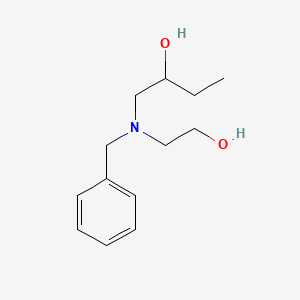
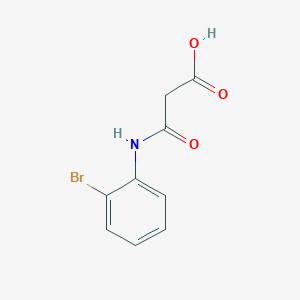
![[Phosphono(thiomorpholin-4-yl)methyl]phosphonic acid](/img/structure/B8750163.png)
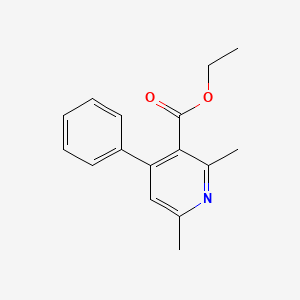

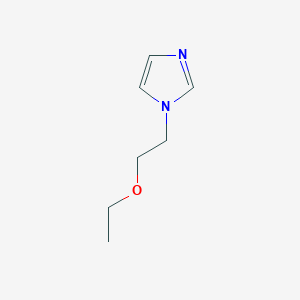
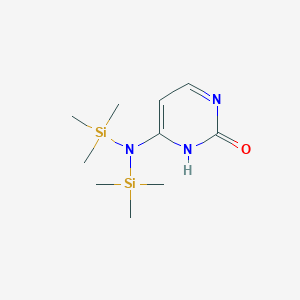
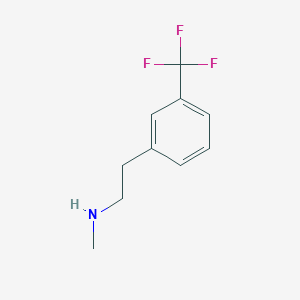
![(2-Chloro-4-morpholinopyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B8750197.png)
